C4-Hydroxyl vs. C4-Oxo: Structural Impact on Mycobacterium tuberculosis CYP121 Binding Affinity
The C4-oxo analog (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) has been co-crystallized with Mycobacterium tuberculosis cytochrome P450 CYP121 (PDB: 4G46) at 1.52 Å resolution, revealing that the ketone oxygen accepts a hydrogen bond from a conserved active-site water molecule, while the furan oxygen coordinates the heme iron [1]. The C4-hydroxyl group in the target compound replaces this ketone with a hydrogen-bond donor, which can reorient the hydrogen-bonding network and potentially enhance selectivity over closely related P450 isoforms. Although direct affinity data for the 4-hydroxy analog against CYP121 are not publicly available, the C4-oxo analog exhibited a ligand efficiency (LE) of 0.36 kcal·mol⁻¹ per heavy atom in fragment-based screening [1]. The C4-hydroxyl variant, by contributing an additional donor, is predicted to alter the enthalpic/entropic partitioning of binding, offering a chemically tractable vector for differential SAR exploration.
| Evidence Dimension | Crystal structure binding mode and ligand efficiency |
|---|---|
| Target Compound Data | C4-OH analog: predicted additional H-bond donor at C4; no publicly available KD or IC₅₀ value |
| Comparator Or Baseline | Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: co-crystallized with CYP121 (PDB 4G46); ligand efficiency = 0.36 kcal·mol⁻¹·HA⁻¹ |
| Quantified Difference | Qualitative: C4-OH introduces a donor group absent in C4=O; quantitative affinity differential not yet reported |
| Conditions | X-ray crystallography at 1.52 Å; recombinant M. tuberculosis CYP121; fragment screening cascade |
Why This Matters
For antitubercular fragment-based programs, the C4-hydroxyl provides a unique H-bond donor vector not available with the 4-oxo series, enabling distinct pharmacophore hypotheses and intellectual property positioning.
- [1] PDB Entry 4G46. (2012). Structure of cytochrome P450 CYP121 in complex with 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate. RCSB Protein Data Bank. DOI: 10.2210/pdb4G46/pdb. View Source
